“6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a heterocyclic molecule. It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359.
Related Compounds
3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones
Compound Description: These compounds are a class of exocyclic methylene lactamyl Michael acceptors used as substrates in a novel rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids. This reaction produces derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. []
Relevance: 3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones share the core 1H-pyrrolo[2,3-b]pyridin-2(3H)-one structure with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, differing primarily in the presence of a benzylidene substituent at the 3-position.
3- and 4-amino-naphthyridin-2(1H)-one derivatives
Compound Description: These derivatives are generated through a cycloaddition-ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation. []
Relevance: The reaction starts from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, which are structurally similar to 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, implying a close structural relationship.
Compound Description: This compound, also known as pexidartinib, is a dihydrochloride salt with a complex H-bonded framework structure. []
Relevance: Pexidartinib contains the 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, which is very similar to the core structure of 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The difference lies in the substitution at the 2-position of the pyrrole ring (a carbonyl group in the target compound and an amine group in pexidartinib) and an additional methyl linker at the 3-position of the pyrrole ring in pexidartinib.
Compound Description: This class of compounds was investigated for its potential as Rho-kinase inhibitors for hypertension treatment. []
Relevance: These derivatives are considered structurally related to 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, of which 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is a member. They both share a lactam core structure, with the quinoline derivatives having an additional fused benzene ring.
Compound Description: This compound is a potent and selective inhibitor of the Platelet-derived growth factor receptor (PDGF) beta receptor (PDGF-betaR). []
Relevance: This compound contains the 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, similar to 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The main differences lie in the chlorine substituent at the 6-position and the carbonyl group at the 2-position in the target compound, which are replaced by a methyl group and a quinoxalin-2(1H)-one group respectively in this PDGF inhibitor.
4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one
Compound Description: This thienopyridinone isomer was synthesized as a bioisostere of the glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor, 3-phenyl-4-hydroxyquinolin-2(1H)-one. []
Relevance: This compound is structurally related to 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one by the presence of a fused six-membered heterocyclic ring with a carbonyl group and a nitrogen atom. The difference lies in the core heteroatom - thiophene in the related compound and pyrrole in the target compound.
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one
Compound Description: This compound is a precursor to the corresponding 2,3-dione and is formed by reaction of 1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide. []
Relevance: 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2-one shares the core 1H-pyrrolo[2,3-b]pyridin-2-one structure with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, differing in the presence of two bromine atoms at the 3-position instead of a chlorine atom at the 6-position.
Compound Description: This 7-azaindole analog, designed based on the bioisosteric principle, shows promising in vitro anticancer activity, particularly against HOS cells. []
Relevance: This compound shares the 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The key difference lies in the carbonyl group at the 2-position in the target compound, which is replaced by an amine group in this anticancer compound, along with an additional methyl linker at the 3-position and a pyrimidine ring.
Compound Description: This compound is produced via rearrangement of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts when heated with acetic anhydride. []
Relevance: This compound shares the core pyrrolo[,]pyridin-2(1H)-one structure with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The differences lie in the position of the nitrogen atom in the fused six-membered ring and the presence of additional substituents (acetyl and halogeno groups) in the related compound.
Compound Description: This compound is a nitro reduction metabolite of venetoclax, a Bcl-2 inhibitor used in the treatment of hematologic malignancies. []
Relevance: M30 contains the 1H-pyrrolo[2,3-b]pyridin-5-yl moiety, which is similar to the core structure of 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The difference lies in the chlorine substituent at the 6-position and the carbonyl group at the 2-position in the target compound, which are replaced by an oxygen linker and a complex benzamide structure, respectively, in M30.
Compound Description: This compound is a promising, drug-like hDHODH inhibitor with acceptable pharmacokinetic characteristics and shows potential in treating inflammatory bowel disease (IBD). []
Relevance: w2 shares the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety with 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one. The differences lie in the chlorine substituent at the 6-position and the carbonyl group at the 2-position in the target compound, which are replaced by a 2-chloro-6-fluorobenzyl group and a 5-cyclopropylpyrimidin-4-amine group respectively in w2.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.